

stability and storage conditions for 1-Bromo-4-(2-bromoethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-4-(2-bromoethyl)benzene**

Cat. No.: **B154583**

[Get Quote](#)

An In-depth Technical Guide on the Stability and Storage of **1-Bromo-4-(2-bromoethyl)benzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(2-bromoethyl)benzene is a bifunctional organic compound utilized in various synthetic applications, including the pharmaceutical and material sciences. Its utility is intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of **1-Bromo-4-(2-bromoethyl)benzene**. While specific kinetic data for this compound is not extensively published, this guide extrapolates from the known chemistry of analogous aryl bromides and bromoalkyl compounds to provide a robust framework for its handling and stability assessment. Detailed experimental protocols for forced degradation studies are also presented to enable researchers to determine its stability under specific laboratory conditions.

Chemical and Physical Properties

A summary of the key physicochemical properties of **1-Bromo-4-(2-bromoethyl)benzene** is essential for its proper handling and for designing stability studies.

Property	Value	Reference(s)
CAS Number	1746-28-7	[1]
Molecular Formula	C ₈ H ₈ Br ₂	[1]
Molecular Weight	263.96 g/mol	[2]
Appearance	Liquid	
Boiling Point	268.2 ± 15.0 °C at 760 mmHg	[1]
Density	1.7 ± 0.1 g/cm ³	[1]
Solubility	Likely soluble in organic solvents, insoluble in water	

Stability Profile and Potential Degradation Pathways

The chemical structure of **1-Bromo-4-(2-bromoethyl)benzene**, featuring both an aromatic bromine and a primary alkyl bromide, dictates its stability and potential degradation routes under various stress conditions.

Hydrolysis

The bromoethyl group is susceptible to nucleophilic substitution by water, particularly under neutral to basic conditions, leading to the formation of 2-(4-bromophenyl)ethanol. This reaction is a primary degradation pathway in aqueous environments. The aromatic bromine is generally stable to hydrolysis under typical conditions.[\[3\]](#)[\[4\]](#)

Photodegradation

Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV light.[\[5\]](#) The carbon-bromine bond on the benzene ring can undergo homolytic cleavage, leading to the formation of radical species and subsequent secondary reactions. The presence of a chromophore in the molecule suggests that it may absorb light in the UV region, making photostability a key consideration.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. While the molecule is generally stable at room temperature, prolonged exposure to high heat can lead to the cleavage of the C-Br bonds, potentially generating hydrogen bromide gas and other decomposition byproducts.[\[4\]](#)

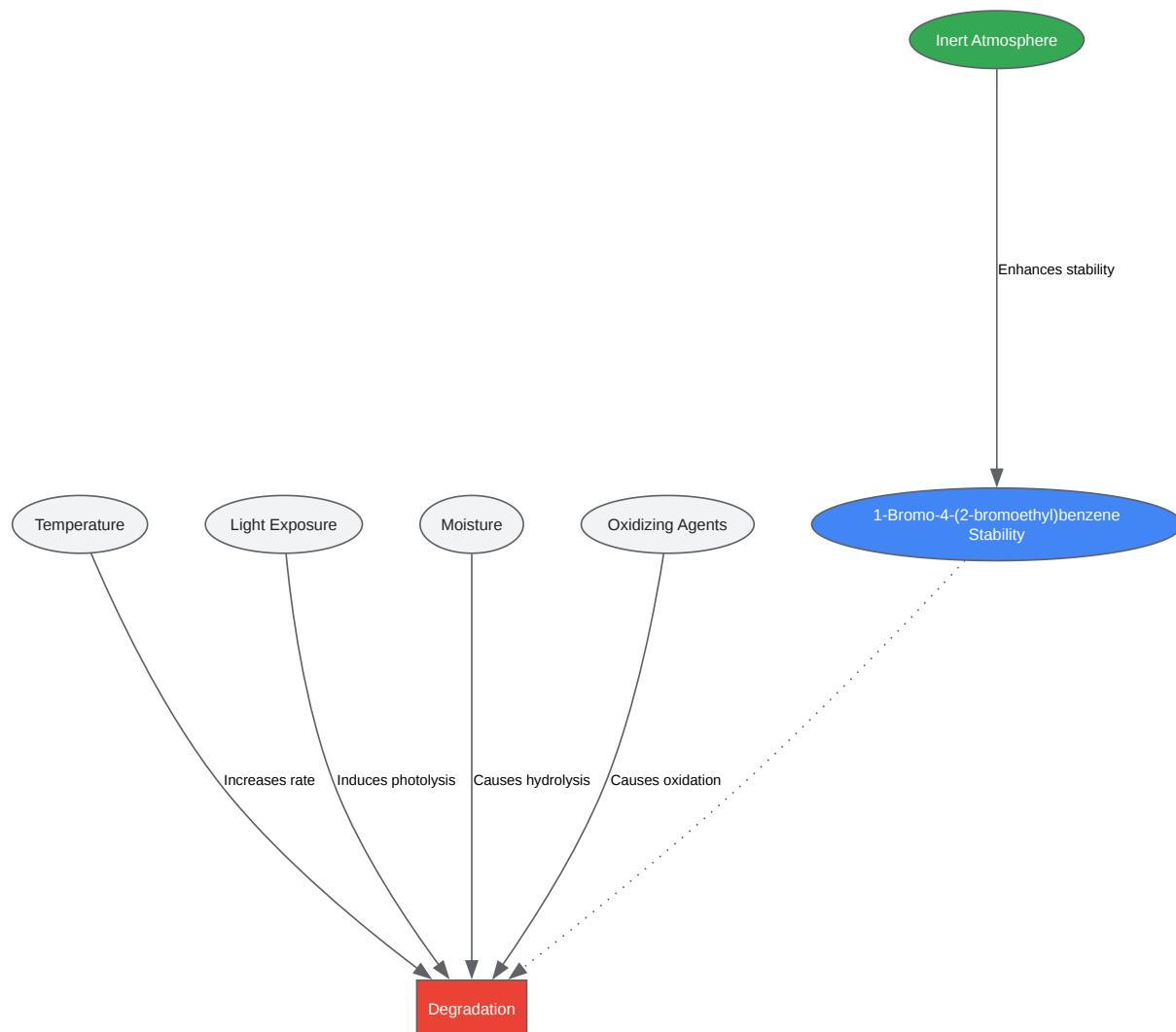
Oxidation

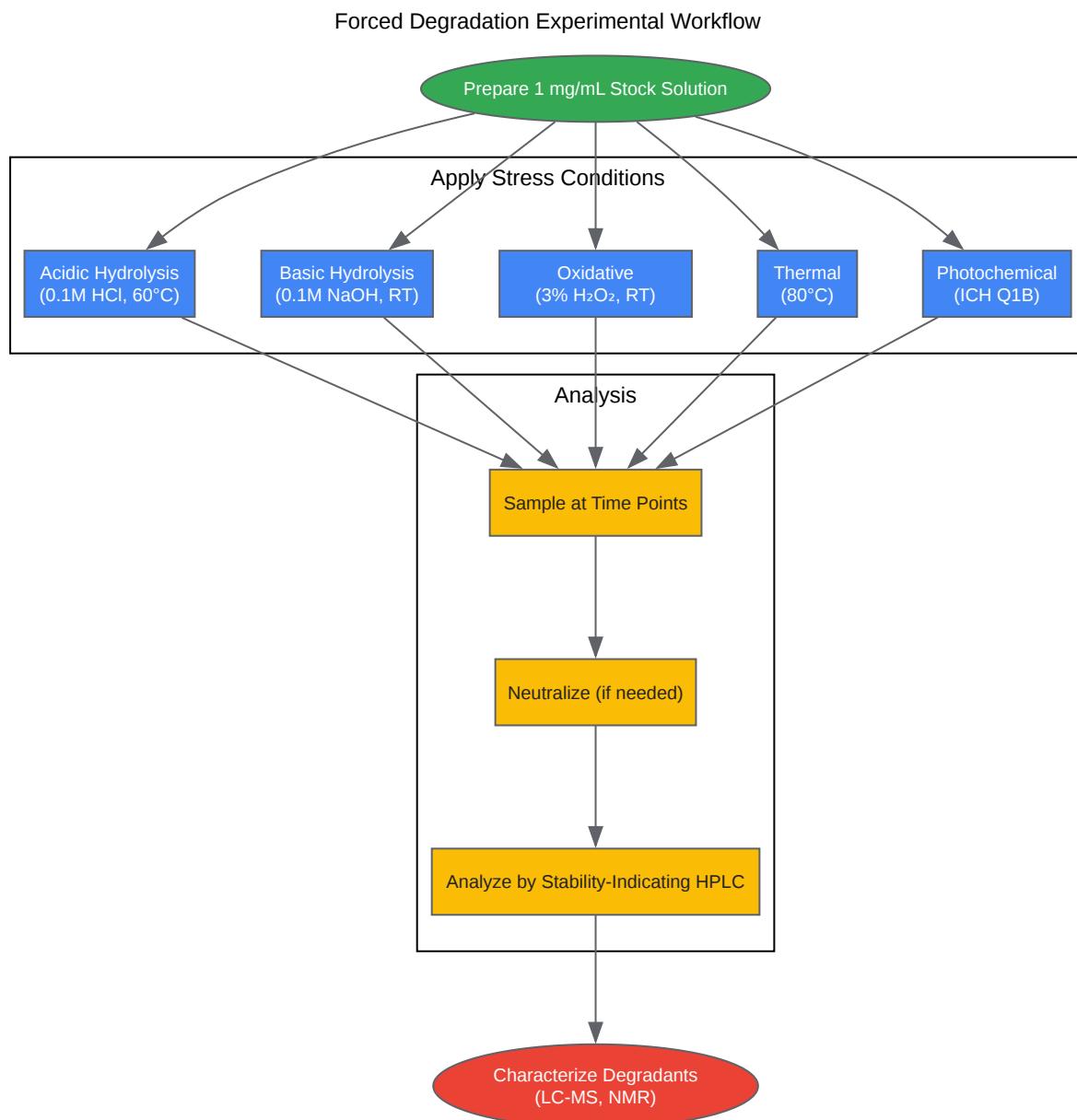
While the core structure is relatively stable to oxidation, the presence of the ethyl bridge could be a site for oxidative attack under harsh conditions, although this is generally considered a less probable degradation pathway compared to hydrolysis and photolysis.

A logical workflow for assessing these degradation pathways is crucial for a comprehensive stability analysis.

Logical Workflow for Stability Assessment

[Click to download full resolution via product page](#)Workflow for assessing the stability of **1-Bromo-4-(2-bromoethyl)benzene**.


Recommended Storage and Handling Conditions


To ensure the long-term integrity of **1-Bromo-4-(2-bromoethyl)benzene**, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles for aryl bromides.

Condition	Recommendation	Rationale
Temperature	Store in a cool, dry place. Some suppliers recommend storage at 2-8°C for long-term stability.	Minimizes the rate of potential thermal degradation and hydrolysis if moisture is present.
Light	Store in a tightly sealed, light-resistant container (e.g., amber glass bottle).	Protects the compound from photodegradation.
Atmosphere	For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).	Prevents potential oxidative degradation, although this is a lower risk.
Moisture	Keep the container tightly closed to prevent moisture ingress.	Minimizes the risk of hydrolysis of the bromoethyl group.
Incompatible Materials	Store away from strong oxidizing agents.	Prevents potentially vigorous reactions.

The relationship between storage conditions and compound stability is critical for maintaining its purity and efficacy in research and development.

Relationship Between Storage Conditions and Stability

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-(2-bromoethyl)benzene | CAS#:1746-28-7 | Chemsr [chemsrc.com]
- 2. 1-Bromo-4-(1-bromoethyl)benzene | C8H8Br2 | CID 9838146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [stability and storage conditions for 1-Bromo-4-(2-bromoethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154583#stability-and-storage-conditions-for-1-bromo-4-2-bromoethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com